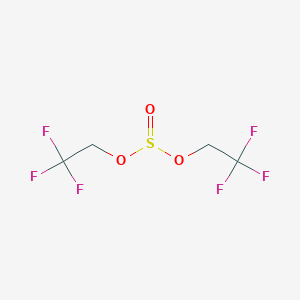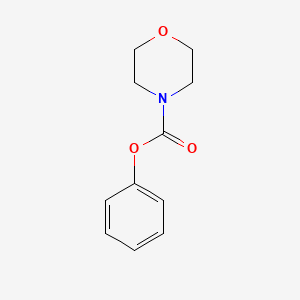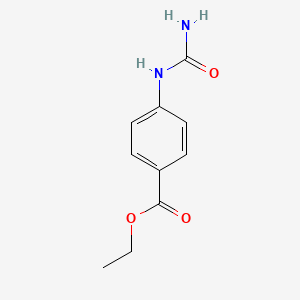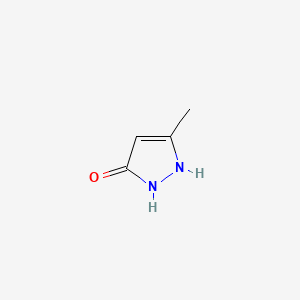
3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with similar structural motifs, such as fluorophenyl groups, dimethylamino substituents, and carboxamide functionalities. These structural elements are common in the design of bioactive molecules, particularly those with potential anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where an isocyanate reacts with an amine to form a carboxamide. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with an amine derivative . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved the condensation of dimethylamine with a carboxylic acid derivative . These methods could potentially be adapted for the synthesis of "3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of compounds with similar features to "3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide" have been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was determined, revealing temperature-dependent polymorphism and the importance of intermolecular interactions in the crystal state . The structure elucidation of a designer drug with a highly substituted pyrazole skeleton was described using NMR and mass spectrometric techniques, highlighting the utility of predicted (13)C NMR shifts in confirming molecular structures .
Chemical Reactions Analysis
The chemical reactivity of compounds containing fluorophenyl and carboxamide groups can vary depending on the specific substituents and the molecular context. The papers provided do not detail specific reactions for "3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide," but they do discuss the biological activity of structurally related compounds, suggesting that these molecules can interact with biological targets, potentially through mechanisms such as hydrogen bonding or hydrophobic interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide" are influenced by their molecular structure. For instance, the presence of fluorine atoms can increase the lipophilicity of a molecule, which may affect its biological activity and pharmacokinetic properties . The crystallographic studies provide insights into the solid-state properties, such as polymorphism and crystal packing, which are important for the stability and formulation of pharmaceutical compounds .
Applications De Recherche Scientifique
Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a related fluorophenyl compound, showed inhibition of cancer cell proliferation, suggesting potential antitumor applications (Hao et al., 2017).
Met Kinase Inhibitor for Cancer Treatment : Another related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective Met kinase inhibitor with promising implications in cancer treatment (Schroeder et al., 2009).
Inhibition of Cancer Cell Growth : The synthesis and study of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide revealed its effective inhibition on the proliferation of certain cancer cell lines, indicating its potential as a cancer therapeutic agent (Liu et al., 2016).
Enzyme Inhibition for Alzheimer's and Diabetic Disease : A study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one highlighted its moderate enzymatic inhibition potential, suggesting possible applications in controlling Alzheimer's and diabetic diseases (Saleem et al., 2018).
Acid Ceramidase Inhibition : The design and synthesis of a novel class of substituted oxazol-2-one-3-carboxamides, including a compound with a fluorophenyl group, identified it as a potent acid ceramidase inhibitor. This could be significant in investigating the therapeutic effects of AC inhibition in relevant sphingolipid-mediated disorders (Caputo et al., 2020).
Anticancer Activity : A study on 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues showed that a compound with a 4-fluorophenyl group was highly active against certain leukemia cell lines, indicating its potential in cancer treatment (Ahsan, 2012).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZYPBJVUNUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320942 |
Source


|
| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
CAS RN |
67764-99-2 |
Source


|
| Record name | NSC367088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






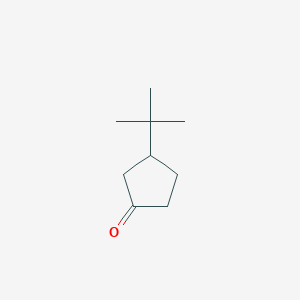
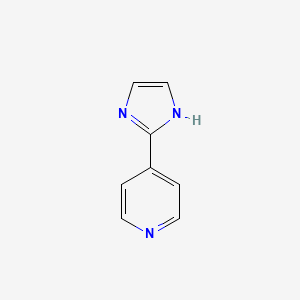
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)

